molecular formula C4H5BrO B568626 Furan, 5-bromo-2,3-dihydro- (9CI) CAS No. 124602-95-5

Furan, 5-bromo-2,3-dihydro- (9CI)

Cat. No.: B568626
CAS No.: 124602-95-5
M. Wt: 148.987
InChI Key: LJCAZTLIYVNZLX-UHFFFAOYSA-N
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Description

“Furan, 5-bromo-2,3-dihydro- (9CI)” (CAS RN: 124602-95-5) is a brominated dihydrofuran derivative with the molecular formula C₄H₅BrO and a molecular weight of 148.987 g/mol . Its structure features a partially saturated furan ring, where the 2,3-positions are hydrogenated, and a bromine atom is substituted at the 5-position. This compound is cataloged under ChemSpider ID 24204053 and MDL number MFCD28123612, indicating its relevance in synthetic chemistry and material science . The partial saturation of the furan ring reduces aromaticity, altering reactivity compared to fully unsaturated furans, which is critical for applications in pharmaceuticals, agrochemicals, or fluorescent probes .

Properties

CAS No.

124602-95-5

Molecular Formula

C4H5BrO

Molecular Weight

148.987

IUPAC Name

5-bromo-2,3-dihydrofuran

InChI

InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2

InChI Key

LJCAZTLIYVNZLX-UHFFFAOYSA-N

SMILES

C1COC(=C1)Br

Synonyms

Furan, 5-bromo-2,3-dihydro- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 5-bromo-2,3-dihydro- (9CI) can be achieved through several methods. One common approach involves the bromination of 2,3-dihydrofuran using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of Furan, 5-bromo-2,3-dihydro- (9CI) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Furan, 5-bromo-2,3-dihydro- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild bases (e.g., sodium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, oxidized furan compounds, and fully saturated furan analogs .

Mechanism of Action

The mechanism of action of Furan, 5-bromo-2,3-dihydro- (9CI) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The bromine atom at the 5-position plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Fluorescence and Aromatic Stacking

A key study compared “Furan, 5-bromo-2,3-dihydro- (9CI)” (referred to as 9CI in ) with derivatives containing different fluorophores. Compounds with smaller aromatic systems (e.g., benzene rings in 3 and 4 ) showed negligible fluorescence, while 9CI and analog 5 (both containing anthracene-based fluorophores) exhibited strong fluorescent signals due to their larger conjugated systems. This highlights the necessity of extended π-systems for fluorescence in DNA-binding applications .

Compound Fluorophore Fluorescence Response (with DNA) Key Finding
9CI Anthracene High Large stacking surface enhances fluorescence
3 Benzene Low/None Small π-system limits signal
5 Anthracene High Positional substitution retains activity

NMR Spectral Distinctions in Furan Derivatives

emphasizes structural validation via NMR. For example, the coupling constant ¹J = 180.8 Hz for the furan =CH group in dihydrofurans confirms ring formation. However, 9CI’s α-carbon chemical shifts (Table V in ) deviate from typical furan derivatives, likely due to bromine’s electron-withdrawing effect and ring saturation. Comparatively, non-brominated analogs like 7c show upfield shifts for α-carbons, underscoring bromine’s deshielding impact .

Halogen-Substituted Dihydrobenzofurans

The difluoro analog 5,7-Difluoro-2,3-dihydrobenzo[b]furan (CAS RN: 175203-20-0) shares a similar dihydrofuran core but incorporates fluorine at the 5,7-positions. Fluorine’s electronegativity and smaller atomic radius reduce steric hindrance compared to bromine, making this compound more reactive in nucleophilic substitutions. This contrast is critical for designing kinase inhibitors or agrochemicals where halogen size dictates target binding .

Functionalized Derivatives

lists brominated dihydrobenzofurans like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS RN: 281678-73-7), which shares the dihydrofuran backbone but includes a formyl group. The aldehyde functionality enables further derivatization (e.g., Schiff base formation), expanding utility in catalysis or polymer chemistry compared to the parent bromofuran .

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